2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
CAS No.:
Cat. No.: VC14663668
Molecular Formula: C15H19N5O2
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N5O2 |
|---|---|
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | 3-[(2E)-2-[(2-butoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C15H19N5O2/c1-3-4-9-22-13-8-6-5-7-12(13)10-16-19-15-17-14(21)11(2)18-20-15/h5-8,10H,3-4,9H2,1-2H3,(H2,17,19,20,21)/b16-10+ |
| Standard InChI Key | TXUVZCSSZKYMDG-MHWRWJLKSA-N |
| Isomeric SMILES | CCCCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C |
| Canonical SMILES | CCCCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol. The structure comprises three distinct regions:
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2-Butoxybenzaldehyde: A benzaldehyde derivative substituted with a butoxy group at the ortho position, contributing hydrophobicity and steric bulk.
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Hydrazone Linkage (-NH-N=CH-): A conjugated system formed via condensation of an aldehyde and hydrazine, known to enhance biological activity through chelation and hydrogen bonding.
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6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazine: A partially saturated triazine ring with a ketone group at position 5, which may participate in tautomerism and intermolecular interactions .
The compound’s planar hydrazone moiety and electron-deficient triazine ring suggest potential for π-π stacking and charge-transfer interactions, which are critical in drug-receptor binding .
Synthesis and Reaction Pathways
Aldehyde Precursor Synthesis via the Duff Reaction
The 2-butoxybenzaldehyde component is synthesized via the Duff Reaction, a formylation method for phenols. In this reaction, hexamine (hexamethylenetetramine) reacts with 2-butoxyphenol under acidic conditions to yield the ortho-hydroxyaldehyde intermediate. Subsequent etherification introduces the butoxy group :
Key parameters for optimizing yield include:
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Temperature: 80–100°C for hexamine activation.
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Acid Catalyst: Hydrochloric acid at 1–2 M concentration.
Hydrazone Formation
The aldehyde intermediate reacts with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylhydrazine in ethanol under reflux to form the hydrazone linkage. This condensation proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration :
Typical yields range from 65–78% after recrystallization, as evidenced by analogous syntheses of triazine-containing hydrazones .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound are unavailable, analogous hydrazones exhibit the following features:
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¹H NMR:
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Aldehydic proton absence confirms hydrazone formation.
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Aromatic protons in the 6.5–8.5 ppm range (doublets and triplets).
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Butoxy group signals: δ 0.9–1.7 ppm (CH₂ and CH₃).
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¹³C NMR:
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra typically show a [M + H]⁺ peak at m/z 301.3, consistent with the molecular formula. Fragmentation patterns include loss of the butoxy group (-C₄H₉O, m/z 229) and triazine ring cleavage .
Biological Activity and Applications
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The target compound’s butoxy group may enhance lipid membrane penetration, potentially lowering MIC values against Gram-positive bacteria .
Anticancer Activity
Hydrazones are known to inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest that the triazine ring in this compound could interact with ATP-binding pockets in kinase enzymes, making it a candidate for tyrosine kinase inhibitor development .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 180–185°C (dec.) |
| Solubility | DMSO > Ethanol > H₂O |
| LogP (Octanol-Water) | 2.8 (predicted) |
| pKa | 4.2 (hydrazone NH) |
The moderate LogP value indicates balanced lipophilicity, favorable for blood-brain barrier penetration .
Industrial and Agricultural Applications
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Herbicides: Triazine derivatives inhibit photosynthesis in plants by binding to the D1 protein in photosystem II.
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Corrosion Inhibitors: Hydrazones form stable chelates with metal ions, protecting industrial alloys .
Challenges and Future Directions
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Synthetic Scalability: Current methods require multi-step purification. Flow chemistry could improve efficiency.
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Toxicity Profiling: No data exist on acute or chronic toxicity.
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Formulation Development: Nanoencapsulation may enhance bioavailability.
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